3-(3-Fluoro-2-methylphenyl)propanal
Description
3-(3-Fluoro-2-methylphenyl)propanal is an aromatic aldehyde with the molecular formula C₁₀H₁₁FO. Its structure consists of a propanal backbone (CH₂CH₂CHO) attached to a phenyl ring substituted with a fluorine atom at the meta-position (C3) and a methyl group at the ortho-position (C2). The compound’s CAS Registry Number is 1261838-13-4, and it is categorized under halogenated benzenes due to its fluorine substituent .
Properties
Molecular Formula |
C10H11FO |
|---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
3-(3-fluoro-2-methylphenyl)propanal |
InChI |
InChI=1S/C10H11FO/c1-8-9(5-3-7-12)4-2-6-10(8)11/h2,4,6-7H,3,5H2,1H3 |
InChI Key |
AZBHBJQYHGXWRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)CCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-2-methylphenyl)propanal typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-2-methylbenzene.
Formylation: The benzene ring is subjected to formylation to introduce the propanal group. This can be achieved using reagents such as formaldehyde and a suitable catalyst.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-2-methylphenyl)propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 3-(3-Fluoro-2-methylphenyl)propanoic acid.
Reduction: 3-(3-Fluoro-2-methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluoro-2-methylphenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-2-methylphenyl)propanal involves its interaction with various molecular targets, primarily through its aldehyde group. This group can form covalent bonds with nucleophilic sites on enzymes and other proteins, potentially inhibiting their activity. The fluorine atom can also influence the compound’s reactivity and binding affinity through electronic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The fluorine (-F) and trifluoromethyl (-CF₃) groups in the target compound and its analogs enhance electrophilic reactivity at the aldehyde group, making them suitable for condensation reactions in drug synthesis .
Steric and Bioavailability Considerations :
- The phenylmethoxy (-OCH₂Ph) group in 3-(5-Chloro-2-phenylmethoxyphenyl)propanal introduces steric hindrance, which may limit its penetration into biological membranes compared to smaller substituents like -F or -CH₃ .
- The trifluoromethyl group’s strong electronegativity enhances metabolic stability, a critical factor in agrochemical design .
Non-Aromatic Analogs: 3-(Methylthio)propanal lacks an aromatic ring but shares the propanal backbone. Its methylthio (-SCH₃) group contributes to odor activity, as seen in roasted peanut flavor profiles . This contrasts with the halogenated aromatic analogs, which are tailored for synthetic utility rather than flavor applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
